N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide
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Overview
Description
N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazole ring, a fluorobenzamide group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the butan-2-yl group. The chlorophenyl and fluorobenzamide groups are then added through a series of substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysis has also been explored for the synthesis of chiral intermediates, which can be a part of the production process . Biocatalysis offers advantages such as high regio-, chemo-, and enantio-selectivity, and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions: N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzoxazole and chlorophenyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring and the fluorobenzamide group are known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol
Comparison: Compared to these similar compounds, N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide is unique due to the presence of the benzoxazole ring and the combination of the chlorophenyl and fluorobenzamide groups.
Properties
Molecular Formula |
C24H20ClFN2O2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[5-(5-butan-2-yl-1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H20ClFN2O2/c1-3-14(2)15-9-11-22-21(12-15)28-24(30-22)16-8-10-18(25)20(13-16)27-23(29)17-6-4-5-7-19(17)26/h4-14H,3H2,1-2H3,(H,27,29) |
InChI Key |
UQEATQLQIPIDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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